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Abstract
Thiocolchicoside is a widely prescribed semi-synthetic muscle relaxant known for its anti-

inflammatory and analgesic properties. Following administration, it undergoes extensive

metabolism, leading to the formation of several derivatives. Among these, 3-demethyl

thiocolchicine, also identified as SL59.0955 or M2, is a primary yet pharmacologically inactive

metabolite. Despite its lack of therapeutic activity, 3-demethyl thiocolchicine is of significant

interest due to its toxicological profile, particularly its aneugenic potential. This document

provides a comprehensive technical overview of 3-demethyl thiocolchicine, detailing its

formation, pharmacokinetic profile, toxicological implications, and the analytical methodologies

used for its detection.

Introduction to Thiocolchicoside and its Metabolism
Thiocolchicoside, a sulfur derivative of colchicoside, functions as a centrally acting muscle

relaxant.[1] Its mechanism of action is primarily linked to its antagonist activity at γ-aminobutyric

acid type A (GABA-A) and glycine receptors.[2][3][4] This interaction at the central nervous

system level leads to muscle relaxation without significant sedative effects.[4][5]
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Upon oral administration, thiocolchicoside is not detectable in plasma.[5][6] It is extensively

metabolized, primarily in the intestine, through deglycosylation to form its aglycone metabolite,

3-demethyl thiocolchicine (M2).[2][7] This inactive metabolite is then further conjugated, mainly

through glucuronidation, to form the principal active metabolite, 3-O-glucuronidated aglycone

(M1 or SL18.0740).[6][8] M1 exhibits pharmacological activity equipotent to the parent

compound.[6][9] The metabolic conversion is a critical determinant of the drug's efficacy and

safety profile.

Metabolic Pathway
The biotransformation of thiocolchicoside varies significantly with the route of administration.

After oral intake, the parent drug is rapidly converted to its metabolites. The primary pathway

involves the removal of the glucose moiety to yield 3-demethyl thiocolchicine (M2).[8] M2 then

serves as a substrate for glucuronidation, leading to the formation of the active M1 metabolite.

[6][8] A minor pathway involves the demethylation of the aglycone to form didemethyl-

thiocolchicine.[8] After intramuscular administration, both the parent drug thiocolchicoside and

the active M1 metabolite are present in systemic circulation.[6][9]
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Caption: Metabolic pathway of thiocolchicoside after oral administration.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 14 Tech Support

https://www.benchchem.com/product/b12377501?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12377501?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Pharmacokinetics
The pharmacokinetic profile of thiocolchicoside is characterized by its rapid metabolism and the

differing plasma concentrations of its metabolites based on the administration route. After oral

administration, only the metabolites M1 and M2 are detected, with peak plasma concentrations

occurring approximately one hour post-dose.[5] Following intramuscular injection, both

thiocolchicoside and M1 are quantifiable in plasma.[6]

Table 1: Pharmacokinetic Parameters of
Thiocolchicoside and its Metabolites in Healthy Humans
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Parameter
Administration
Route

Analyte Value Reference

Cmax (Maximum

Concentration)
Oral (8 mg) Thiocolchicoside Not Detected [5][6]

Oral (8 mg) M1 (SL18.0740) ~60 ng/mL [5]

Oral (8 mg) M2 (SL59.0955) ~13 ng/mL [5]

Intramuscular (4

mg)
Thiocolchicoside 113 ng/mL [5]

Intramuscular (8

mg)
Thiocolchicoside 175 ng/mL [5]

Intramuscular (8

mg)
M1 (SL18.0740) 11.7 ng/mL [5]

Tmax (Time to

Max. Conc.)
Oral (8 mg) M1 & M2 1 hour [5][6]

Intramuscular (8

mg)
Thiocolchicoside

0.4 hours (24

mins)
[6][8]

Intramuscular (8

mg)
M1 (SL18.0740) 5 hours [6][8]

AUC (Area

Under the Curve)
Oral (8 mg) M1 (SL18.0740) 130 ng.h/mL [5]

Oral (8 mg) M2 (SL59.0955)
15.5 - 39.7

ng.h/mL
[5]

Intramuscular (4

mg)
Thiocolchicoside 283 ng.h/mL [5]

Intramuscular (8

mg)
Thiocolchicoside 417 ng.h/mL [5]

Intramuscular (8

mg)
M1 (SL18.0740) 83 ng.h/mL [5]
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t1/2 (Elimination

Half-life)
Oral (8 mg) M1 (SL18.0740) 3.2 - 7.3 hours [5][6]

Oral (8 mg) M2 (SL59.0955) ~0.8 hours [5]

Intramuscular (8

mg)
Thiocolchicoside 1.5 hours [6][8]

Intramuscular (8

mg)
M1 (SL18.0740) 8.6 hours [6][8]

Oral

Bioavailability

Oral vs.

Intramuscular

Thiocolchicoside

& M1
~25% [6][9][10]

Toxicological Profile of 3-Demethyl
Thiocolchicoside (M2)
While the active metabolite M1 is responsible for the therapeutic effects of thiocolchicoside, the

inactive metabolite M2 (3-demethyl thiocolchicine) is the primary driver of its most significant

safety concerns.

Aneugenic Potential
The most critical toxicological finding related to M2 is its aneugenic activity.[11] Aneuploidy is a

condition characterized by an abnormal number of chromosomes in a cell, which can result

from errors in chromosome segregation during cell division.[12] Preclinical studies have

demonstrated that the M2 metabolite can induce aneuploidy in dividing cells at concentrations

proximate to those observed in humans receiving therapeutic doses of thiocolchicoside.[11][12]

This aneugenic effect is a recognized risk factor for several severe adverse outcomes:

Teratogenicity and Embryo/foetotoxicity: Aneuploidy in germ cells can lead to birth defects,

spontaneous abortion, or fetal death.[11][12] Animal studies have shown teratogenic effects

with thiocolchicoside administration.[11]

Impaired Male Fertility: Damage to chromosomes in sperm precursor cells can impair male

fertility.[11]
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Carcinogenesis: Aneuploidy in somatic cells is a potential risk factor for the development of

cancer.[11][12]

Due to these risks, regulatory agencies like the European Medicines Agency (EMA) have

recommended restrictions on the use of thiocolchicoside, including limiting the dose and

duration of treatment to minimize exposure to the M2 metabolite.[11][12]

Acute Toxicity
Acute toxicity data for 3-demethyl thiocolchicine is available from animal studies.

Table 2: Acute Toxicity of 3-Demethyl Thiocolchicine
Test Type

Route of
Exposure

Species Dose Reference

LD50 Intraperitoneal Mouse
11.3 mg/kg

(11300 µg/kg)
[13][14]

This indicates that 3-demethyl thiocolchicine is markedly less acutely toxic than colchicine

(LD50 1.6 mg/kg) and thiocolchicine (LD50 1.0 mg/kg).[14]

Relevant Signaling Pathways
The pharmacological effects of thiocolchicoside and its active metabolite M1 are mediated

through several signaling pathways, primarily related to inflammation and neurotransmission.

GABAergic and Glycinergic Pathways
Thiocolchicoside acts as a competitive antagonist of GABA-A receptors and also inhibits

glycine receptors.[2][3] By modulating these major inhibitory neurotransmitter systems in the

central nervous system, it produces its muscle relaxant effects.[4]

NF-κB Signaling Pathway
Recent studies have revealed that thiocolchicoside exerts anti-inflammatory and potential anti-

cancer effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway.[15][16] NF-

κB is a key transcription factor that regulates genes involved in inflammation, cell survival, and

proliferation.[15] Thiocolchicoside has been shown to suppress RANKL-induced NF-κB
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activation, which is crucial for osteoclastogenesis (bone resorption).[16] It achieves this by

preventing the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the

cytoplasm.[15][16] This mechanism underlies its anti-inflammatory properties and suggests

potential applications in treating bone loss.[16]
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Caption: Inhibition of the NF-κB signaling pathway by thiocolchicoside.
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Experimental Protocols
Accurate quantification of 3-demethyl thiocolchicine is essential for pharmacokinetic studies,

bioequivalence assessments, and toxicological research. A sensitive and specific liquid

chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for its

determination in human plasma.[17]

Protocol: Determination of 3-Demethyl Thiocolchicine in
Human Plasma by LC-MS/MS
This protocol is based on the methodology described by Sutherland et al.[17]

Sample Preparation (Liquid-Liquid Extraction):

To a 1.0 mL aliquot of human plasma, add an internal standard (e.g., a stable isotope-

labeled analog like 3-Demethyl Thiocolchicine-d3).[18]

Add 5.0 mL of ethyl acetate.

Vortex for 10 minutes to ensure thorough mixing and extraction.

Centrifuge at 4000 rpm for 5 minutes to separate the organic and aqueous layers.

Transfer the upper organic layer (ethyl acetate) to a clean tube.

Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

Reconstitute the residue in 200 µL of the mobile phase.

Chromatographic Conditions (HPLC):

Column: Phenomenex Luna C18(2) 5 µm, 150 x 2 mm.

Mobile Phase: Acetonitrile and 0.005% formic acid in water (350:650, v/v).

Flow Rate: 0.35 mL/min.

Injection Volume: 20 µL.
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Column Temperature: 40°C.

Mass Spectrometric Conditions (MS/MS):

Instrument: Triple quadrupole mass spectrometer (e.g., Applied Biosystems API 2000).

Ionization Source: TurbolonSpray (a type of electrospray ionization).

Polarity: Positive ion mode.

Detection Mode: Multiple Reaction Monitoring (MRM).

MRM Transitions:

3-Demethyl thiocolchicine: Monitor the specific precursor-to-product ion transition

(Q1/Q3).

Internal Standard: Monitor its corresponding unique transition.

Quantification: Construct a calibration curve by plotting the peak area ratio of the analyte

to the internal standard against the concentration of the calibration standards. The

concentration in unknown samples is determined from this curve.

This method has a reported lower limit of quantification (LLOQ) of 0.39 ng/mL and a mean

recovery of 70%.[17]

Sample Preparation
Analysis

Plasma Sample
+ Internal Standard

Liquid-Liquid Extraction
(Ethyl Acetate)

Evaporation
(Nitrogen Stream)

Reconstitution
(Mobile Phase)

HPLC Separation
(C18 Column)

MS/MS Detection
(MRM Mode)

Data Acquisition
& Quantification

Click to download full resolution via product page

Caption: Experimental workflow for LC-MS/MS analysis of 3-demethyl thiocolchicine.
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Conclusion
3-Demethyl thiocolchicine (M2) is a central metabolite in the biotransformation of the muscle

relaxant thiocolchicoside. Although pharmacologically inactive, its toxicological significance is

profound. The established aneugenic potential of M2 necessitates careful consideration in the

clinical application of thiocolchicoside, leading to regulatory actions aimed at limiting patient

exposure. For professionals in drug development and research, a thorough understanding of

the formation, pharmacokinetics, and toxicity of 3-demethyl thiocolchicine is paramount for

ensuring the safe and effective use of its parent drug and for the development of future

therapeutic agents with improved safety profiles. Furthermore, its role as a key analyte in

bioequivalence and pharmacokinetic studies underscores the importance of robust and

validated analytical methods for its quantification.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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